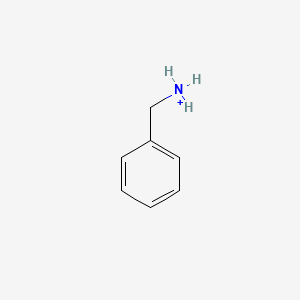

(phenylmethyl)azanium

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKYBSKWIADBV-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[NH3+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Phenylmethyl Azanium Salts and Analogues

Proton Transfer Reactions for Salt Formation

A fundamental and straightforward method for preparing (phenylmethyl)azanium salts is through proton transfer reactions. This acid-base chemistry involves the protonation of a neutral benzylamine (B48309) derivative by a Brønsted acid. The lone pair of electrons on the nitrogen atom of the amine accepts a proton (H⁺), resulting in the formation of a positively charged this compound cation and the conjugate base of the acid as the counter-anion.

This method is widely employed for its simplicity and high efficiency. A notable example is the synthesis of N-benzylethanolammonium salts, which are classified as protic ionic liquids or molten salts. mdpi.com These compounds are prepared by reacting N-benzylethanolamine (BEA) with various biologically active carboxylic acids. mdpi.com The reaction typically involves adding the carboxylic acid dissolved in a solvent like methanol (B129727) to a solution of BEA, followed by heating at reflux. mdpi.com After the reaction is complete, the solvent is removed to yield the desired salt as a powder or a viscous liquid. mdpi.com The formation of these salts is confirmed through spectroscopic methods like IR and NMR. mdpi.com

Another process involves the acid hydrolysis of a quaternary ammonium (B1175870) salt intermediate, which is itself obtained by reacting a benzyl (B1604629) bromide with hexamethylenetetramine. google.comgoogle.com In this procedure, an acid such as hydrochloric acid is added to the intermediate, leading to the formation of the corresponding benzylamine salt, for instance, p-bromobenzylamine hydrochloride. google.com The proton transfer from the acid to the newly formed benzylamine is the key step in the salt's formation. google.comgoogle.com

The principle of proton transfer is also fundamental to the creation of novel proton transfer compounds that can serve as ligands for metal complexes. nih.gov For instance, the reaction between an amino-functionalized molecule like 2-Amino-6-methoxybenzothiazole and a carboxylic acid such as 2,6-pyridinedicarboxylic acid results in a proton transfer salt. nih.gov The inherent acidity and basicity of the reacting partners drive the formation of the ammonium cation. nih.gov

The table below summarizes the synthesis of various N-benzylethanolammonium salts via proton transfer from different carboxylic acids.

Table 1: Synthesis of N-Benzylethanolammonium Salts via Proton Transfer

| Carboxylic Acid | Resulting this compound Salt | Molar Ratio (BEA:Acid) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzoic acid | N-benzylethanolammonium benzoate | 1:1 | 87 | mdpi.com |

| Succinic acid | N-benzylethanolammonium hydrogen succinate | 1:1 | 91 | mdpi.com |

| Succinic acid | di(N-benzylethanolammonium) succinate | 2:1 | 94 | mdpi.com |

| Oxalic acid | N-benzylethanolammonium hydrogen oxalate | 1:1 | 93 | mdpi.com |

| Oxalic acid | di(N-benzylethanolammonium) oxalate | 2:1 | 99 | mdpi.com |

Derivatization and Quaternization Strategies for Functionalized this compound Cations

Quaternization is a primary strategy for synthesizing functionalized this compound cations where the nitrogen atom is bonded to four carbon substituents (a quaternary ammonium cation). This process involves the alkylation of a tertiary amine, converting it into a quaternary ammonium salt. researchgate.net Typically, a tertiary amine containing a benzyl group, such as N,N-dimethylbenzylamine, is reacted with an alkylating agent, most commonly an alkyl halide. wikipedia.org

This method is extensively used to prepare benzalkonium salts, an important class of cationic surfactants. researchgate.net For example, a general method for preparing benzalkonium bromides involves the quaternization of N,N-dimethylbenzylamines with long-chain n-alkyl bromides. researchgate.netresearchgate.net The reaction is often carried out in a solvent like ethanol (B145695) at reflux. researchgate.net This approach allows for the synthesis of a homologous series of benzalkonium salts with varying alkyl chain lengths (from C2 to C20), which is crucial for tuning their physical and biological properties. researchgate.netresearchgate.net

The versatility of this strategy is further demonstrated in the synthesis of specifically functionalized this compound compounds. For instance, dodecyl dimethyl(vinylbenzyl)ammonium chloride is synthesized through the reaction of 4-vinylbenzyl chloride with N,N-dimethyl-dodecylamine. scientific.net Similarly, racemic and enantiomerically pure N-p-methylbenzyl- and N-p-chlorobenzylbenzamidoquinuclidinium bromides are prepared from the corresponding 3-benzamidoquinuclidines using substituted benzyl bromides like p-methylbenzyl bromide and p-chlorobenzyl bromide as the quaternizing agents. nih.gov These reactions yield the target quaternary salts in very good yields and high purity. nih.gov

The table below presents data on the synthesis of various benzalkonium salts through the quaternization of N,N-dimethylbenzylamine with different alkyl bromides.

Table 2: Synthesis of Benzalkonium Salts via Quaternization

| Alkyl Bromide (Alkylating Agent) | Resulting Benzalkonium Bromide | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Ethyl bromide | N-benzyl-N,N-dimethylethan-1-ammonium bromide | 85 | 145-146 | researchgate.net |

| n-Octyl bromide | N-benzyl-N,N-dimethyloctan-1-ammonium bromide | Not specified | 105-107 | researchgate.net |

| n-Decyl bromide | N-benzyl-N,N-dimethyldecan-1-ammonium bromide | Not specified | 110-112 | researchgate.net |

| n-Dodecyl bromide | N-benzyl-N,N-dimethyldodecan-1-ammonium bromide | Not specified | 115-117 | researchgate.net |

| n-Tetradecyl bromide | N-benzyl-N,N-dimethyltetradecan-1-ammonium bromide | Not specified | 118-120 | researchgate.net |

| n-Hexadecyl bromide | N-benzyl-N,N-dimethylhexadecan-1-ammonium bromide | Not specified | 121-123 | researchgate.net |

| n-Octadecyl bromide | N-benzyl-N,N-dimethyloctadecan-1-ammonium bromide | Not specified | 125-127 | researchgate.net |

| n-Eicosyl bromide | N-benzyl-N,N-dimethyleicosan-1-ammonium bromide | Not specified | 128-130 | researchgate.net |

Preparation of this compound-Derived Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and those incorporating the this compound cation have garnered significant interest. mdpi.comnih.gov The synthesis of these ILs often builds upon the quaternization and proton transfer methodologies previously discussed, with a focus on selecting cation and anion combinations that result in low melting points.

A notable advancement in this area is the synthesis of novel ILs from renewable resources, specifically lignin-derived benzaldehydes like vanillin (B372448) and syringaldehyde. nih.govd-nb.info The synthetic pathway involves converting these benzaldehydes into the corresponding benzylamines, followed by quaternization to form the benzylammonium cation. nih.gov For example, N,N-diethyl and N,N-dipropyl methyl benzylammonium ILs have been prepared. nih.govd-nb.info A key finding is that extending the N-alkyl chains on the ammonium nitrogen leads to a significant decrease in the melting point; these compounds are liquids at room temperature, with melting points 75–100 °C lower than their N,N,N-trimethyl benzylammonium counterparts. nih.govd-nb.info The anion also plays a crucial role, with anions such as acetate, methanesulfonate, and hydroxide (B78521) being used to tune the IL's properties. nih.gov

Protic ionic liquids (PILs) represent another subclass, formed through proton transfer from a Brønsted acid to a Brønsted base. mdpi.com As mentioned earlier, N-benzylethanolammonium salts, synthesized from N-benzylethanolamine and various carboxylic acids, are classified as PILs or protic molten salts (with melting points below 200 °C). mdpi.com The choice of the carboxylate anion influences the thermal stability and melting point of the resulting ionic liquid. mdpi.com

The table below highlights examples of lignin-derived this compound ionic liquids and their properties.

Table 3: Properties of Lignin-Derived this compound Ionic Liquids

| Cation | Anion | State at Room Temperature | Key Synthetic Precursor | Reference |

|---|---|---|---|---|

| N,N-diethyl-N-methyl-N-(4-methoxybenzyl)ammonium | Acetate | Liquid | 4-Methoxybenzaldehyde | nih.govd-nb.info |

| N,N-dipropyl-N-methyl-N-(4-methoxybenzyl)ammonium | Acetate | Liquid | 4-Methoxybenzaldehyde | nih.govd-nb.info |

| N-(3,4-dimethoxybenzyl)-N,N-diethyl-N-methylammonium | Acetate | Liquid | Vanillin | nih.govd-nb.info |

| N-(3,4,5-trimethoxybenzyl)-N,N-diethyl-N-methylammonium | Acetate | Liquid | Syringaldehyde | nih.govd-nb.info |

| N,N,N-trimethyl-N-(4-methoxybenzyl)ammonium | Acetate | Solid | 4-Methoxybenzaldehyde | d-nb.info |

Stereoselective Synthesis of Chiral this compound Compounds

The synthesis of chiral this compound salts, where the stereogenic center can be at the nitrogen atom, an alpha-carbon, or within one of the substituents, is of great importance for applications in asymmetric catalysis and materials science. These syntheses often start from readily available, highly enantioenriched chiral amines or employ chiral catalysts and auxiliaries. acs.orgacs.org

One powerful application of chiral benzylic ammonium salts is in stereospecific cross-coupling reactions. For instance, a nickel-catalyzed method has been developed for the cross-coupling of enantioenriched secondary benzylic ammonium salts with boronic acids or diboronate esters. acs.orgacs.org These reactions proceed with high stereospecificity, yielding enantioenriched diarylethanes or benzylic boronates, respectively. acs.orgacs.org The success of this method relies on the ability to prepare the starting chiral ammonium salts, typically as triflates, from highly enantiopure chiral amines. acs.org The reaction demonstrates that the C–N bond of the benzylic ammonium salt can be activated by a nickel catalyst to form a new C–C or C–B bond while retaining the original stereochemistry. acs.orgacs.org

Another strategy involves the use of chiral this compound salts as templates or key components in the synthesis of complex, ordered structures. For example, a chiral nih.govpseudocatenane was efficiently synthesized using a chiral bis[p-(but-3-enyloxy)benzyl]ammonium salt as one of the core building blocks. nih.gov The inherent chirality of the ammonium salt is transferred to the resulting interlocked molecular architecture. nih.gov

Furthermore, chiral this compound moieties can be incorporated into ligands for transition-metal catalysts. Chiral ionic-liquid-supported ligands have been developed where a chiral backbone, such as (S,S)-TsDPEN, is functionalized with a quaternary ammonium group. mdpi.com This is achieved by reacting a suitable derivative of the chiral ligand with various amines to form the chiral quaternary ammonium salt, which can then be used to support a metal catalyst for asymmetric reactions. mdpi.com

The table below illustrates the scope of the stereospecific nickel-catalyzed Suzuki coupling of a chiral benzylic ammonium salt with various arylboronic acids.

Table 4: Stereospecific Suzuki Coupling of a Chiral this compound Salt

| Ammonium Salt Substrate | Arylboronic Acid | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (R)-N-benzyl-N,N-dimethyl-1-phenylethan-1-aminium triflate (99% ee) | Phenylboronic acid | (R)-1,2-diphenylethane | 90 | 98 | acs.org |

| (R)-N-benzyl-N,N-dimethyl-1-phenylethan-1-aminium triflate (99% ee) | 4-Methoxyphenylboronic acid | (R)-1-(4-methoxyphenyl)-2-phenylethane | 88 | 98 | acs.org |

| (R)-N-benzyl-N,N-dimethyl-1-phenylethan-1-aminium triflate (99% ee) | 4-(Trifluoromethyl)phenylboronic acid | (R)-1-phenyl-2-(4-(trifluoromethyl)phenyl)ethane | 82 | 98 | acs.org |

| (R)-N-benzyl-N,N-dimethyl-1-phenylethan-1-aminium triflate (99% ee) | 4-Acetylphenylboronic acid | 1-(4-((R)-2-phenylethyl)phenyl)ethan-1-one | 75 | 97 | acs.org |

| (R)-N-benzyl-N,N-dimethyl-1-(naphthalen-2-yl)ethan-1-aminium triflate (>99% ee) | Phenylboronic acid | (R)-2-(2-phenylethyl)naphthalene | 85 | >99 | acs.org |

Compound Index

Iii. Advanced Structural Characterization and Solid State Chemistry of Phenylmethyl Azanium Compounds

Single Crystal X-ray Crystallographic Investigations of Salt Structures

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional atomic arrangement within a crystal. wikipedia.org This method has been extensively applied to (phenylmethyl)azanium salts to elucidate their molecular structures, conformations, and the packing of ions in the crystalline state. These investigations provide fundamental data such as bond lengths, bond angles, and torsion angles, which are crucial for understanding the interactions that govern the crystal packing.

For instance, the crystal structure of benzylammonium phenylacetate (B1230308) reveals how the ions are organized in the solid state. nih.govnih.gov Similarly, studies on compounds like bis(benzylammonium) hexachlorotin(IV) show layered structures with alternating ionic and hydrocarbon layers. doi.org The analysis of a novel organic salt, phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate, demonstrated the stabilization of the crystal packing primarily through N–H···O and weaker C–H···O hydrogen bonds. nih.gov

The following table presents crystallographic data for a selection of this compound salts, illustrating the diversity of structures that can be formed.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Benzylammonium phenylacetate | C₁₅H₁₇NO₂ | Monoclinic | P2₁/c | 5.869(1) | 26.896(6) | 8.868(2) | 90 | 98.37(3) | 90 | nih.govnih.gov |

| Benzylammonium phenylacetate monohydrate | C₁₅H₁₉NO₃ | Monoclinic | P2₁/n | 12.181(2) | 6.273(1) | 19.034(4) | 90 | 106.87(3) | 90 | nih.govnih.gov |

| Bis(benzylammonium) hexachlorotin(IV) | (C₇H₁₀N)₂[SnCl₆] | Monoclinic | P2₁/c | 13.064(3) | 13.911(3) | 12.019(2) | 90 | 108.83(3) | 90 | doi.org |

| (Benzylammonium)·(m-iodobenzoate) | C₁₄H₁₄INO₂ | Monoclinic | P2₁/c | - | - | - | - | - | - | rsc.orgrsc.org |

Supramolecular Architectures and Crystal Engineering

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state materials with desired properties. rsc.orgresearchgate.net this compound salts are excellent candidates for crystal engineering studies due to the predictable nature of the charge-assisted hydrogen bonds formed by the ammonium (B1175870) group and the potential for weaker interactions involving the phenyl ring.

The primary driving force for the assembly of this compound salts with carboxylate or other oxygen-containing anions is the formation of strong, charge-assisted N–H···O hydrogen bonds. rsc.org These interactions are highly directional and lead to the formation of robust supramolecular synthons, which are recurring motifs of intermolecular interactions.

In the case of benzylammonium carboxylate salts, different hydrogen bonding patterns, or supramolecular heterosynthons, have been identified. rsc.org For example, benzylammonium phenylacetate forms hydrophilic channels through N–H···O hydrogen bonds, creating fused R³₄(10) ring patterns. nih.gov The presence of a water molecule in its monohydrate derivative leads to a more complex two-dimensional hydrogen-bonding network. nih.govnih.gov

The ammonium group can act as a donor for multiple hydrogen bonds, interacting with several acceptor atoms simultaneously. In bis(benzylammonium) hexachlorotin(IV), the ammonium groups form normal, bifurcated, and trifurcated N–H···Cl hydrogen bonds with the chloride ligands of the anion. doi.org In benzylammonium heptanoate (B1214049), each ammonium group donates hydrogen atoms to three different heptanoate molecules, resulting in R²₄(8) and R⁴₄(12) graph set motifs. researchgate.net

The phenyl rings of the this compound cation provide opportunities for π-stacking and C–H···π interactions, which are crucial for the organization of the hydrophobic regions within the crystal structure. nih.govrsc.org These interactions, while generally weaker than hydrogen bonds, are vital in directing the assembly of molecules into specific three-dimensional arrangements.

In many this compound salts, the benzyl (B1604629) moieties segregate into hydrophobic layers. nih.govnih.gov Within these layers, the aromatic rings often adopt edge-to-face or offset face-to-face arrangements to maximize favorable π-stacking interactions. For instance, in benzylammonium phenylacetate and its hydrate, the benzyl groups form hydrophobic layers where the aromatic rings are in an edge-to-face arrangement. nih.govnih.gov Aromatic π–π stacking interactions are also observed in the hydrocarbon layer of bis(benzylammonium) hexachlorotin(IV). doi.org

C–H···π interactions, where a C-H bond points towards the electron-rich face of a phenyl ring, are another important secondary interaction in these systems. These interactions have been identified in the crystal structures of several achiral ammonium carboxylate salts, including (benzylammonium)·(m-iodobenzoate). rsc.orgrsc.org

The fundamental interaction in any salt is the electrostatic attraction between the cation and the anion. In this compound salts, this ion pairing is a dominant force that holds the crystal lattice together. The charge-assisted hydrogen bonds discussed earlier are a specific and directional manifestation of these strong electrostatic interactions.

The arrangement of ions in the crystal lattice is a balance between maximizing attractive electrostatic interactions and minimizing repulsive ones, all within the constraints of the molecular shapes and other intermolecular forces. In solution, dibenzo-24-crown-8 (B80794) and its derivatives form stable pseudorotaxanes with secondary ammonium salts, driven by a combination of hydrogen bonding and ion-dipole interactions. arkat-usa.org In the solid state, the crystal packing of salts like N,N-dimethyl-benzylammonium maleate (B1232345) results in chiral crystals containing helices of salt pairs linked by hydrogen bonds. rsc.org The interplay between ion pairing and other non-covalent interactions dictates the final supramolecular assembly.

Exploration of π-Stacking and C–H···π Interactions in Solid-State Packing

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties such as d_norm (a normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can gain a detailed understanding of the nature and relative importance of different intermolecular contacts.

This technique has been applied to various this compound salts to provide a quantitative breakdown of the interactions contributing to the crystal packing. For example, in benzylammonium phenylacetate, the analysis of O···H/H···O contacts is attributed to both classical N–H···O and non-classical C–H···O hydrogen bonds. nih.gov The fingerprint plots derived from the Hirshfeld surface allow for the separation and quantification of these different contact types.

A study on phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate used Hirshfeld surface analysis to quantitatively explore the noncovalent interactions responsible for the crystal packing. nih.gov The analysis confirmed that the packing is mainly stabilized by N–H···O and weaker C–H···O interactions, with additional contributions from C–H···π and C–O···π interactions. nih.gov Void analysis, a related technique, can also be performed to assess the packing efficiency within the crystal. For the aforementioned compound, the void volume was found to be 12.2%, indicating strong packing between the cation and anion. nih.gov

The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for selected this compound compounds.

| Compound | H···H | O···H/H···O | C···H/H···C | Other | Ref. |

| Phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate | - | N–H···O, C–H···O | C–H···π, C–O···π | - | nih.gov |

| Benzylammonium phenylacetate | - | N–H···O, C–H···O | - | - | nih.gov |

(Note: Detailed percentage breakdowns are often found within the full research articles and their supplementary information, and may not be fully represented in this summary table.)

Studies on Disorder and Phase Transitions in this compound Compounds

Disorder in crystalline solids refers to the random variation in the position or orientation of atoms or molecules in the crystal lattice. In this compound compounds, disorder can arise from the conformational flexibility of the benzyl group or the reorientational motion of the entire cation. nih.gov

In the crystal structure of phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate, the benzyl group of the anion was found to be disordered over two positions. nih.gov Such disorder can sometimes be a precursor to a phase transition at different temperatures.

Structural phase transitions involve a change in the crystal structure of a material in response to a change in temperature or pressure. acs.org In some organic-inorganic hybrid perovskites containing substituted this compound cations, temperature-induced phase transitions have been observed. nih.govresearchgate.netfigshare.com These transitions are often of the order-disorder type, where a dynamically disordered state at high temperature transforms into a more ordered state upon cooling. acs.org For example, the phase transition in some benzylammonium-containing hybrid compounds is ascribed to the ordering of the benzylammonium cation. researchgate.net The introduction of substituents, such as fluorine atoms on the benzylamine (B48309), can significantly influence the phase transition temperature and even the dimensionality of the resulting perovskite structure. figshare.com Differential scanning calorimetry (DSC) is a key technique used to detect these phase transitions by measuring the heat flow into or out of a sample as a function of temperature. rsc.org

Iv. Reactivity and Mechanistic Pathways Involving the Phenylmethyl Azanium Cation

Gas-Phase Fragmentation and Ion/Neutral Complex Chemistry

In the gas phase, the dissociation of N-benzylated cations, such as (phenylmethyl)azanium and its derivatives, readily generates benzyl (B1604629) cations. nih.gov A key feature of their gas-phase chemistry is the formation of ion/neutral complex intermediates, which consist of the benzyl cation and a neutral fragment. nih.gov These complexes are pivotal in mediating a variety of intramolecular reactions. nih.gov

Within the ion/neutral complex, the benzyl cation can act as an electrophile and attack the aromatic ring of the neutral partner. nih.govscispace.com This process is a form of gas-phase electrophilic aromatic substitution. nih.govnih.gov For instance, in the collision-induced dissociation of protonated dibenzylamine, an ion/neutral complex of a benzyl cation and benzylamine (B48309) is formed. The benzyl cation can then attack the phenyl ring of the benzylamine, leading to the formation of an arenium ion intermediate. scispace.com This intermediate can then proceed through different pathways, including the elimination of ammonia (B1221849) to form a benzylbenzyl cation. scispace.com This type of reaction highlights the ability of the benzyl cation within the complex to induce substitution on an aromatic ring. nih.govscispace.com

Hydride transfer is another significant reaction pathway observed in the gas-phase chemistry of this compound and related ions. nih.govscispace.com In the ion/neutral complex, the benzyl cation can abstract a hydride ion from the neutral molecule. scispace.com For example, in the fragmentation of protonated N-benzylpiperidines, an INC-mediated hydride transfer reaction has been observed. scispace.com The benzoyl cation, a related species, has also been shown to act as a hydride acceptor in the gas phase, although it is weaker than the benzyl cation. nih.gov

Single-electron transfer (SET) can also occur within the ion/neutral complex. nih.govdntb.gov.ua This process is favored when the neutral fragment has a low ionization energy. nih.gov For instance, benzyl cations bearing strong electron-withdrawing groups can act as electron acceptors. nih.gov Studies on protonated cyproheptadine (B85728) have shown a competition between ion-neutral complex mediated electron transfer and hydride transfer reactions. dntb.gov.ua The fragmentation of protonated sulfonamides also proceeds through an intermediate [sulfonyl cation/aniline] complex where charge transfer occurs. acs.org

While the benzyl cation itself is an electrophile, the this compound ion can be involved in reactions where the phenyl ring is subject to nucleophilic attack, particularly when substituted with appropriate activating groups. In the gas phase, para-halogen-substituted benzyl cations can act as substrates for nucleophilic attack on the phenyl ring, with the neutral partner in the complex acting as the nucleophile. nih.gov For this nucleophilic aromatic substitution (SNAr) to occur, the neutral counterpart often needs to be a species like piperazine (B1678402) or its analogues. nih.gov Generally, SNAr reactions involve the displacement of a good leaving group on an aromatic ring by a nucleophile and are facilitated by the presence of electron-withdrawing groups on the ring. wikipedia.orgmasterorganicchemistry.com The mechanism typically proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Hydride and Electron Transfer Processes

Proton Transfer Equilibria and Dynamics in Solution and Solid State

The basicity of benzylamine, and consequently the acidity of the this compound cation, is a key determinant of its behavior in solution and the solid state. The pKa of the this compound ion is reported to be around 9.33. unizin.orgpressbooks.pub This value indicates that benzylamine is a weaker base than simple alkylamines like propylamine (B44156) (pKa of propylammonium ion is 10.71). unizin.org The reduced basicity is attributed to the electron-withdrawing inductive effect of the phenyl group. stackexchange.com

Proton transfer is a fundamental process in the formation of protic ionic liquids (PILs), which are formed by the transfer of a proton from a Brønsted acid to a Brønsted base. nih.gov The extent of this proton transfer can significantly influence the properties of the resulting ionic liquid, such as its density, viscosity, and conductivity. nih.gov In the solid state, proton transfer dynamics are crucial in understanding the structure and properties of benzylammonium salts. The interactions between the ammonium (B1175870) group and counter-ions, often involving hydrogen bonding, dictate the crystal packing and can influence the material's properties.

| Ammonium Ion | pKa Value | Reference |

|---|---|---|

| This compound | 9.33 | unizin.orgpressbooks.pub |

| Propylammonium | 10.71 | unizin.org |

| Methylammonium | 10.66 | stackexchange.com |

| Ethylammonium | 10.71 | stackexchange.com |

| Phenethylammonium | 9.73 | stackexchange.com |

C-N Bond Activation and Cleavage Reactions

The activation and cleavage of the C-N bond in this compound and its derivatives are important transformations in organic synthesis. arkat-usa.orgsioc-journal.cnacs.org While C-N bonds are generally stable, their activation can be achieved by converting amines into quaternary ammonium salts, making them better electrophiles. sioc-journal.cnulb.ac.be

Transition-metal catalysis has emerged as a powerful tool for the activation of C(sp³)–N bonds in benzylammonium salts. arkat-usa.org Palladium-catalyzed Sonogashira coupling of benzylic ammonium salts with terminal alkynes, for instance, proceeds via cleavage of the C-N bond to form a C(sp³)–C(sp) bond. arkat-usa.org Nickel-catalyzed cross-coupling reactions have also been extensively studied for C-N bond activation. nih.gov These reactions offer a pathway to synthesize a variety of organic compounds by replacing the amino group with other functionalities. sioc-journal.cn The cleavage often occurs via oxidative addition of the C-N bond to the transition metal center. acs.org

Rearrangement Processes Involving the Benzyl Moiety

The this compound cation and related quaternary ammonium salts can undergo several types of rearrangement reactions, often promoted by strong bases. researchgate.netacs.orgacs.org The Stevens rearrangement and the Sommelet-Hauser rearrangement are two classical examples. researchgate.netwikipedia.org

Alkyl Group Transfer Reactions

Alkyl group transfer reactions are fundamental processes in organic synthesis where an alkyl group is transferred from one molecule to another. The this compound cation and its derivatives are centrally involved in these reactions, acting either as the product of an alkylation reaction or as the source of an alkyl group for a nucleophilic substrate. These transformations are critical for the synthesis of more complex amines and for the functionalization of various molecules.

The reactivity of the nitrogen center in benzylamine allows for its sequential alkylation, leading to the formation of secondary, tertiary, and ultimately quaternary this compound salts. libretexts.org Conversely, quaternary ammonium salts containing a benzyl group can serve as alkylating agents, transferring either the benzyl group or another N-substituent. wikipedia.orgresearchgate.net The specific pathway and outcome of these reactions are highly dependent on the reactants, catalysts, and reaction conditions.

Formation of Substituted this compound Cations via N-Alkylation

The most direct pathway to forming substituted this compound cations is through the N-alkylation of benzylamine or its derivatives. A classic method for this transformation is the reaction with alkyl halides. This process can proceed in a stepwise manner, yielding a mixture of secondary, tertiary, and quaternary ammonium salts. libretexts.org The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt is known as the Menshutkin reaction. wikipedia.org For example, the synthesis of triethylbenzylammonium chloride (TEBAC) is achieved by reacting triethylamine (B128534) with benzyl chloride. wikipedia.org

Another significant strategy for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which typically uses alcohols as alkylating agents in the presence of a metal catalyst. acs.orgrsc.org This process avoids the pre-formation of alkyl halides and generates water as the only byproduct. The mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. The subsequent reduction of the imine, using the hydrogen "borrowed" during the alcohol oxidation step, yields the N-alkylated amine. acs.org However, a common challenge in these reactions is overalkylation, where the primary amine product, being more nucleophilic than ammonia or the starting amine, reacts further to form secondary and tertiary amines. acs.org

Quaternary this compound Salts as Alkylating Agents

Quaternary ammonium salts, such as those containing a benzyl group, are not only products of alkylation but can also function as alkylating agents themselves. researchgate.net This dealkylation reaction typically occurs under harsh conditions or in the presence of strong nucleophiles. wikipedia.org Research has shown that quaternary ammonium salts can be effective sources of alkyl groups for the N-alkylation of heterocyclic compounds like pyrroles and indoles. researchgate.net

In a notable study, triethylbenzylammonium chloride (TEBAC) was used as a benzylating agent for various nitrogen heterocycles in the presence of a strong base. The reaction demonstrated chemoselectivity, with the benzyl group being preferentially transferred over the ethyl groups. This provides a convenient alternative to using benzyl halides, which are often lachrymatory and carcinogenic. researchgate.net

| Substrate | Product | Yield (%) |

|---|---|---|

| Pyrrole | N-Benzylpyrrole | 80 |

| Indole (B1671886) | N-Benzylindole | 85 |

| Carbazole | N-Benzylcarbazole | 98 |

| Phenothiazine | N-Benzylphenothiazine | 95 |

The mechanism for this transfer is proposed to involve the deprotonation of the heterocyclic amine by the strong base, followed by a nucleophilic attack (SN2) of the resulting anion on the benzylic carbon of the TEBAC cation. researchgate.netnih.gov Similarly, the biodegradation of benzalkonium chlorides, which are quaternary ammonium compounds with a benzyl group, involves dealkylation and debenzylation as initial steps. nih.govwikipedia.org

Catalytic Transfer of Secondary Alkyl Groups

More advanced applications involve the catalytic transfer of larger alkyl fragments from benzylamine derivatives. Recent research has detailed a method for the transfer of secondary alkyl groups from amines to the C(3)-position of indoles, catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3. acs.org This transition-metal-free process enables the formation of highly substituted indoles, which are valuable structural motifs in medicinal chemistry.

The proposed mechanism initiates with the catalyst abstracting a hydride from the α-carbon of the amine, generating an iminium–borohydride (B1222165) ion pair. The indole then attacks this electrophilic iminium ion. Subsequent elimination of the amine portion and a final hydride transfer from the borohydride intermediate to the resulting α,β-unsaturated iminium ion affords the C(3)-alkylated indole and regenerates the borane (B79455) catalyst. acs.org The reaction demonstrates the necessity of the benzylamine motif, as employing a homobenzylic amine resulted in no product formation. acs.org

| Indole Substrate | Amine Reagent | Product Yield (%) |

|---|---|---|

| 1,2-Dimethylindole | N-(1-Phenylethyl)benzylamine | 84 |

| 1,2-Dimethylindole | N-(1-(p-Tolyl)ethyl)benzylamine | 82 |

| 1,2-Dimethylindole | N-(2,3-Dihydro-1H-inden-1-yl)benzylamine | 59 |

| 1,2-Dimethylindole | N-(1,2,3,4-Tetrahydronaphthalen-1-yl)benzylamine | 61 |

| 1-Methyl-2-phenylindole | N-(1-Phenylethyl)benzylamine | 75 |

| 1-Methylindole | N-(1-Phenylethyl)benzylamine | 66 |

V. Computational and Theoretical Investigations of Phenylmethyl Azanium Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to (phenylmethyl)azanium systems to elucidate their geometric parameters, vibrational frequencies, and electronic properties.

Theoretical calculations using DFT, for instance at the B3LYP/6-31G(d,p) level of theory, have been employed to study the molecular structure and vibrational spectra of compounds like benzylammonium dihydrogen phosphite. researchgate.net Such studies have shown good agreement between the optimized geometry and calculated frequencies with experimental data obtained from X-ray diffraction. researchgate.net In one study, the HOMO-LUMO energy gap for a benzylammonium derivative was calculated to be 5.19 eV, which was comparable to the experimentally determined value of 4.26 eV from UV-Vis absorption spectroscopy. researchgate.net

DFT calculations have also been instrumental in analyzing the electronic properties of more complex systems. For S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate, DFT at the B3LYP/6-311G(3df,3pd) level was used to optimize the molecular geometry, and the calculated infrared frequencies showed strong agreement with experimental FT-IR data. orientjchem.org Natural population analysis using DFT can reveal the charge distribution within the molecule, identifying the most electronegative and electropositive sites, which is crucial for understanding molecular reactivity. orientjchem.org The reliability of DFT in reproducing molecular geometries has been demonstrated by the small deviations (less than 2°) between calculated and experimental bond angles. orientjchem.org

Furthermore, DFT studies can provide insights into the stability of these compounds. By analyzing the electronic properties, such as the distribution of electrons and the energies of molecular orbitals, researchers can predict the reactivity and stability of different this compound derivatives. nih.gov These computational methods allow for the exploration of molecular properties, interactions, and reaction pathways, which can guide the rational design of new compounds with desired characteristics. nih.gov

| Parameter | Experimental Value | DFT Calculated Value | Reference |

| HOMO-LUMO Energy Gap | 4.26 eV | 5.19 eV | researchgate.net |

| Bond Angle Deviation | - | < 2° | orientjchem.org |

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They have been invaluable in understanding the dynamic processes of this compound systems, such as their aggregation behavior, formation of nano-structures, and interactions with other materials.

In aqueous solutions, amphiphilic this compound derivatives, particularly those with long alkyl chains like alkyldimethylbenzylammonium chlorides, exhibit self-aggregation to form micelles. researchgate.net MD simulations have been used to investigate the aggregation process of these cationic surfactants. For example, simulations of N-dodecyl-N,N-dimethyl-N-benzylammoniumchloride (BC-R12) have shown that small aggregates of 6-10 molecules are favored. researchgate.net These simulations revealed strong interactions between the benzyl (B1604629) group and the hydrocarbon tails, with the benzyl group capable of folding back to interact with its own tail or with neighboring tails. researchgate.net

The critical micelle concentration (cmc), a key parameter for surfactant aggregation, has been studied for various benzylammonium derivatives. researchgate.net These studies show that factors like the length of the alkyl chain and temperature influence the cmc and the aggregation number. researchgate.net Generally, longer alkyl chains lead to a lower cmc, as the hydrophobic effect drives the molecules to aggregate and minimize their contact with water. researchgate.net

| Surfactant | Method | Key Finding | Reference |

| N-dodecyl-N,N-dimethyl-N-benzylammoniumchloride (BC-R12) | Molecular Dynamics | Favored small aggregates of 6-10 molecules. Strong interaction between benzyl group and hydrocarbon tails. | researchgate.net |

| Tetradecyl- and hexadecyldimethylbenzylammonium chlorides | Conductivity Measurements | Determined temperature dependence of cmc and micellar degree of ionization. | researchgate.net |

| Alkyldimethylbenzylammonium chlorides | Conductometric Method | Investigated micellar properties as a function of temperature and surfactant chain length. | researchgate.net |

This compound compounds, such as dodecyl dimethyl benzyl ammonium (B1175870) chloride, are also utilized in the formation of nanoemulsions. umass.edugoogleapis.com Nanoemulsions are kinetically stable colloidal systems with droplet sizes typically in the range of 20-200 nm. wjarr.com While specific MD simulation studies focusing solely on the dynamics of this compound in nanoemulsion formation are not extensively detailed in the provided results, the principles of their formation involve the reduction of interfacial tension by surfactants, a process that can be modeled using computational techniques. The formation can be achieved through high-energy methods that employ mechanical devices or low-energy methods that rely on the intrinsic physicochemical properties of the system. dergipark.org.tr The stability of nanoemulsions is a critical aspect, with Ostwald ripening being a primary destabilization mechanism. dergipark.org.tr

Molecular dynamics simulations have been instrumental in elucidating the intercalation of this compound derivatives into layered materials like clays (B1170129) and perovskites. nih.govgeoscienceworld.org Intercalation, the reversible inclusion of guest species into a host lattice, can significantly modify the properties of the host material. rsc.org

A study on dodecyl dimethyl benzyl ammonium (DDBA) intercalated montmorillonite (B579905), a type of clay mineral, used MD simulations to investigate the basal spacings and interlayer structures. geoscienceworld.org The results showed that the calculated basal spacings were in good agreement with experimental values. geoscienceworld.org The simulations revealed the preferred orientation of the DDBA ions within the clay's interlayers, with the ammonium groups located near the center of the Si-O six-membered rings and the benzyl and lauryl groups oriented in parallel or tilted depending on the interlayer crowding. geoscienceworld.org The low mobility of the DDBA ions in the interlayer region indicated strong fixation by the negatively charged montmorillonite surfaces. geoscienceworld.org

In the context of layered hybrid perovskites, computational screening combined with experimental synthesis has been used to identify suitable organic cations for intercalation. nih.gov The conformational flexibility of the organic ammonium cation is a key factor in allowing the intercalation of other molecules, which can tune the optoelectronic properties of the perovskite material. nih.govrsc.org

Nanoemulsion Formation and Dynamics

Quantum Chemical Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, London Dispersion)

Quantum chemical methods are essential for the detailed analysis of non-covalent interactions, which play a crucial role in the structure and function of this compound systems. nih.govsmu.edursc.org These interactions include hydrogen bonding, van der Waals forces, and π-π stacking.

Studies on compounds like 4-methyl-benzyl ammonium chloride hemihydrate have utilized techniques such as Natural Bond Orbital (NBO) analysis to elucidate orbital overlaps that lead to charge transfer interactions and stabilization. researchgate.net Hirshfeld surface analysis, Atoms in Molecules (AIM), and reduced density gradient (RDG) analyses are other computational tools used to characterize the nature and strength of these non-covalent interactions. researchgate.netuj.edu.pl For instance, in 4-methylbenzylammonium nitrate (B79036), these methods were used to visualize and quantify weak interactions like H-bonds, van der Waals forces, and steric effects. uj.edu.pl

The AIM theory, in particular, allows for the partitioning of a molecule into atomic basins, enabling the calculation of interatomic interaction energies. nih.gov This provides a quantitative measure of the strength of non-covalent bonds. The electron localization function (ELF) and localized orbital locator (LOL) are also used to visualize and understand the electron localization in chemical bonds and non-bonding regions. uj.edu.pl

Computational Modeling of Ion Pairing and Solvation Effects

Computational modeling is a key tool for understanding the intricacies of ion pairing and the influence of the surrounding solvent on these interactions in systems containing this compound ions. nih.govnih.govacs.org The strength of an ionic interaction is governed by Coulomb's law and is significantly affected by the dielectric constant of the solvent. acs.org

Computational methods have become the preferred approach for determining the detailed structures of organic ion pairs in solution, as experimental methods for this purpose are often limited. nih.gov Studies on tetraalkylammonium ions have revealed specific binding motifs in their interactions with benzenoid species. nih.gov

The interplay between solvation and polarization effects is critical in determining the behavior of ions in confined environments. nih.gov First-principles-level simulations, such as those based on machine learning potentials trained on DFT data, can provide a more accurate picture than classical force fields, especially in confined systems where polarization effects are significant. nih.gov These advanced simulations have shown that confinement can alter the free energy of ion pairing, for example, by decreasing contact ion pairing while increasing solvent-separated ion pairing. nih.gov This behavior arises from a combination of ion solvation effects and the electronic structure of the confining material. nih.gov

Prediction of Electronic Band Structures and Optical Properties in Hybrid Materials

Computational and theoretical investigations, primarily leveraging density functional theory (DFT), have become indispensable tools for predicting and understanding the electronic band structures and optical properties of hybrid materials incorporating the this compound cation, also known as benzylammonium (BA). These studies provide fundamental insights into how the structural arrangement and the interplay between the organic cation and the inorganic framework dictate the material's optoelectronic characteristics, guiding the rational design of novel materials for various applications.

A significant focus of theoretical research has been on two-dimensional (2D) Ruddlesden-Popper perovskites with the general formula (BA)₂MX₄, where M is a metal cation (like lead, tin, or germanium) and X is a halide (iodide, bromide, or chloride). In these structures, layers of corner-sharing MX₆ octahedra are separated by bilayers of the organic benzylammonium cations. This layered architecture induces quantum and dielectric confinement effects that strongly influence the electronic and optical properties. nih.govnih.gov

First-principles DFT calculations have been employed to determine the electronic band structures of these materials. For instance, in the well-studied (BA)₂PbI₄, the calculated band gap is a direct consequence of the electronic states of the inorganic [PbI₄]²⁻ layers. The valence band maximum (VBM) is typically formed from a hybridization of the Pb 6s and I 5p orbitals, while the conduction band minimum (CBM) is primarily composed of Pb 6p orbitals. The benzylammonium cation, while not directly contributing to the band edges, plays a crucial role in determining the crystal structure, the tilting of the PbI₆ octahedra, and the interlayer spacing, all of which indirectly modulate the band gap. rsc.orgrsc.org

Theoretical studies have shown that the band gap of these hybrid materials can be tuned by modifying either the metal or the halide in the inorganic layer. For example, the calculated band gaps for (BA)₂GeI₄, (BA)₂SnI₄, and (BA)₂PbI₄ are 1.74 eV, 1.45 eV, and 1.96 eV, respectively. nih.gov A similar trend is observed when changing the halide, with chlorides generally yielding larger band gaps than bromides or iodides. For example, calculations on benzylammonium lead-halide (BA₂PbCl₄) indicate a band gap of approximately 3.3 eV. sci-hub.se

The nature of the organic cation itself also offers a pathway for tuning electronic properties. By introducing substituents onto the phenyl ring of the benzylammonium cation, researchers can subtly alter the crystal symmetry. For example, the introduction of halogen atoms (F, Cl, Br) at the para-position of the benzylammonium in (4-XC₆H₄CH₂NH₃)₂PbI₄ can lower the crystal symmetry. acs.org This structural modification has been shown through calculations to influence the electronic band structure, providing a method to control effects such as Rashba splitting, which is a momentum-dependent splitting of spin bands in non-centrosymmetric materials. acs.org

Computational methods are also vital for predicting the optical properties, which are intimately linked to the electronic band structure. The optical absorption spectra of these materials are dominated by excitonic features, a result of the strong electron-hole interaction (high exciton (B1674681) binding energy) caused by the dielectric confinement between the inorganic and organic layers. nih.gov DFT-based calculations can simulate the dielectric function and the absorption coefficient. For example, studies on (BA)₂PbI₄ show significant optical absorption in the visible range, although it is lower compared to its 3D perovskite counterparts. rsc.org The calculated optical properties, such as the positions of excitation and luminescence peaks, often show good agreement with experimental measurements. rsc.org For instance, in (BA)₂PbI₄ crystals, the bulk excitation peak is observed at 564 nm, with a surface luminescence peak at 520 nm. rsc.org

These theoretical predictions of electronic and optical properties are crucial for screening new material compositions and for providing a microscopic understanding of the structure-property relationships that govern the performance of this compound-based hybrid materials in optoelectronic devices.

| Compound | Computational Method | Calculated Band Gap (eV) | Key Findings/Notes | Reference |

|---|---|---|---|---|

| (BA)₂PbI₄ | DFT | 1.96 | Band gap is larger than Sn and Ge analogues. | nih.gov |

| (BA)₂SnI₄ | DFT | 1.45 | Lower band gap compared to the lead-based counterpart. | nih.gov |

| (BA)₂GeI₄ | DFT | 1.74 | Band gap influenced by distorted GeI₆ octahedra. | nih.gov |

| (BA)₂PbCl₄ | HSE06+SOC | ~3.3 | Significantly larger band gap with chloride anion. | sci-hub.se |

| (4-ClC₆H₄CH₂NH₃)₂PbI₄ | DFT | - | Halogen substitution lowers crystal symmetry, inducing Rashba splitting in the band structure. | acs.org |

| (4-BrC₆H₄CH₂NH₃)₂PbI₄ | DFT | - | Non-centrosymmetric structure achieved, influencing electronic states. | acs.org |

Vi. Applications in Advanced Materials Science and Catalysis

Catalytic Roles of (Phenylmethyl)azanium Derivatives

The unique properties of this compound salts make them effective catalysts in various organic synthesis methodologies. They are particularly prominent in phase transfer catalysis, C-H bond functionalization, and asymmetric synthesis, where they enable efficient and selective chemical transformations.

Phase Transfer Catalysis (PTC) in Organic Synthesis Methodology

This compound derivatives, especially quaternary ammonium (B1175870) salts like triethylthis compound chloride (TEBAC), are widely employed as phase transfer catalysts (PTCs). adpharmachem.comnovainterchem.com A PTC facilitates the transfer of a reactant between two immiscible phases, such as an aqueous and an organic layer, thereby accelerating the reaction rate. wikipedia.org The catalyst, a quaternary ammonium salt, forms an ion pair with an anion from the aqueous phase. This ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. adpharmachem.comcore.ac.uk

These catalysts are particularly effective in nucleophilic substitution reactions, alkylations, and polymerizations. adpharmachem.comcore.ac.uk For instance, TEBAC is used to catalyze the synthesis of alkyl halides and ethers by transporting ions between aqueous and organic phases. adpharmachem.com The process is valuable in the industrial production of various chemicals, including pharmaceuticals and agricultural products. adpharmachem.com Another example is the use of this compound-based PTCs in the condensation reaction of phenylacetonitrile (B145931) derivatives with cycloalkanones, where catalysts like tetraethyl benzyl (B1604629) ammonium bromide significantly increase product yield. google.com

Table 1: Examples of this compound-Based Phase Transfer Catalysts and Their Applications

| Catalyst Name | Abbreviation | CAS Number | Typical Application |

|---|---|---|---|

| Triethylthis compound chloride | TEBAC / TEBA | 56-37-1 | Nucleophilic substitution, alkylation adpharmachem.comindiamart.com |

| (Phenylmethyl)trimethylazanium bromide | BTMAB | 5350-41-4 | General PTC applications chembridgeinternational.com |

This compound-Based Catalysts in C-H Bond Functionalization

The activation and functionalization of otherwise inert carbon-hydrogen (C–H) bonds is a powerful strategy in modern organic synthesis. sigmaaldrich.com this compound salts have emerged as effective electrophiles in transition metal-catalyzed cross-coupling reactions that proceed through the activation of a C(sp³)–N bond. arkat-usa.org These salts are advantageous because they are stable, easy to prepare from corresponding amines, and can be stored for long periods. arkat-usa.org

Palladium-catalyzed reactions, in particular, have utilized benzylammonium salts for various transformations. In 2019, an efficient palladium-catalyzed Sonogashira coupling of benzylic ammonium salts with terminal alkynes was reported, enabling the formation of internal alkynes by cleaving the C–N bond. arkat-usa.org More recent research has demonstrated the use of electrostatic interactions between a charged ligand and a benzylammonium substrate to achieve the selective functionalization of the meta-position C–H bond, a traditionally challenging transformation. researchgate.net This approach has been applied to the meta-alkenylation of arenes, showcasing the utility of benzylammonium salts in directing reactivity to specific sites on a molecule. researchgate.net

Asymmetric Catalysis Utilizing Chiral this compound Salts

The synthesis of single-enantiomer compounds is crucial in the pharmaceutical industry. Asymmetric phase-transfer catalysis (APTC) employs chiral, non-racemic catalysts to achieve this goal. core.ac.uk Chiral quaternary ammonium salts derived from this compound are key players in this field. semanticscholar.org Catalysts derived from Cinchona alkaloids, for example, have been successfully used in the asymmetric alkylation of glycine (B1666218) imines to produce a variety of α-amino acid derivatives with high enantiomeric excess. nih.gov

The chirality can be introduced through the this compound cation itself. Chiral (α-methyl-phenylmethyl)benzylammonium has been used as a directional axle in the formation of pseudorotaxane complexes, demonstrating a clear stereoselective preference in the threading process due to specific C-H···π interactions. researchgate.net Furthermore, chiral methylbenzylammonium (MBA) cations have been incorporated as templates in the structure of 2D hybrid perovskites, inducing chirality in the inorganic framework. oup.com This transfer of chirality from the organic cation to the inorganic layers opens up possibilities for developing materials with unique chiroptical properties. oup.com

Functional Components in Hybrid Perovskite Materials for Optoelectronic Devices

In materials science, this compound derivatives are integral to the development of hybrid organic-inorganic perovskites, a class of materials revolutionizing the field of optoelectronics, particularly for solar cells and LEDs. ossila.com Their roles range from passivating performance-limiting defects to structurally defining the dimensionality of the material itself.

Surface Passivation Effects in Perovskite Solar Cells

A significant breakthrough involves using this compound iodide (benzylammonium iodide, BzI) to stabilize the black photoactive α-phase of formamidinium lead iodide (FAPbI3), which is thermodynamically unstable at room temperature. epfl.chresearchgate.net The addition of BzI prevents the detrimental conversion to the yellow non-perovskite δ-phase. This stabilization is achieved through hydrogen bonding between the benzylammonium cation and the perovskite surface. epfl.ch This surface modulation strategy has led to PSCs with power conversion efficiencies (PCEs) exceeding 20% and dramatically improved long-term stability, retaining 80% of their initial performance after a year of storage under ambient conditions. epfl.chresearchgate.net

Fluorinated derivatives, such as 4-(trifluoromethyl)benzylammonium iodide (TFMBAI), have also been used as amphiphilic modifiers for interfacial defect passivation, contributing to stable PSCs with efficiencies approaching 24%. greatcellsolarmaterials.com More complex non-halide salts like 1-naphthylmethylammonium tetrafluoroborate (B81430) have been designed to terminate the perovskite surface, passivating defects and achieving champion device efficiencies of over 25%. sciopen.com

Table 2: Photovoltaic Performance of FAPbI₃ Perovskite Solar Cells with and without this compound Iodide (BzI) Passivation Data extracted from research on FAPbI₃(BzI)ₓ compositions. epfl.ch

| BzI Molar Fraction (x) | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) | Fill Factor (FF) |

|---|---|---|---|---|

| 0 (Control) | ~18% | ~1.05 V | ~24.5 mA/cm² | ~70% |

Influence on Crystal Symmetry and Electronic Properties in Layered Perovskites

This compound and its derivatives can act as large organic "spacer" cations that template the formation of two-dimensional (2D) or quasi-2D layered perovskites. ossila.comacs.org In these structures, bilayers of the organic cations separate sheets of inorganic metal-halide octahedra. acs.org This architecture creates natural quantum wells, where the confinement of charge carriers within the inorganic layers leads to distinct electronic and optical properties, such as large exciton (B1674681) binding energies and tunable band gaps. acs.orgarxiv.org

The choice of the organic spacer has a profound impact on the final material's structure and properties. Systematic studies on selectively fluorinated this compound cations have shown that the position of the fluorine atom on the benzene (B151609) ring influences the crystal orientation, phase distribution, and morphology of the resulting perovskite films. acs.orgacs.org For instance, meta- and para-fluorobenzylammonium cations tend to form denser films with a gradient structure compared to non-fluorinated or ortho-fluorinated analogues. acs.org

Furthermore, the introduction of halogen substituents on the benzylammonium cation can be used to deliberately break the crystal symmetry of the layered perovskite. researchgate.net While this compound lead iodide forms a centrosymmetric crystal, the chlorine- and bromine-substituted versions form non-centrosymmetric structures. researchgate.net This control over crystal symmetry is highly desirable for exploring phenomena like Rashba spin-splitting, which could be harnessed in future spintronic devices. researchgate.net

Compound Name Reference

| Systematic Name | Common Name / Abbreviation |

| This compound | Benzylammonium |

| Triethylthis compound chloride | Triethyl benzyl ammonium chloride / TEBAC |

| (Phenylmethyl)trimethylazanium bromide | Benzyl trimethyl ammonium bromide / BTMAB |

| (4-Trifluoromethylphenyl)methylazanium iodide | 4-Trifluoromethyl-benzylammonium iodide / TFMBAI |

| This compound iodide | Benzylammonium iodide / BzI |

| (α-Methyl-phenylmethyl)this compound | (α-Methyl-benzyl)benzylammonium |

| (R/S)-α-Methylthis compound | (R/S)-Methylbenzylammonium / MBA |

| (o/m/p-Fluorophenyl)methylazanium iodide | o/m/p-Fluorobenzylammonium iodide / xFBAI |

| 1-Naphthylmethylazanium tetrafluoroborate | 1-Naphthylmethylammonium tetrafluoroborate / NMABF₄ |

Development of this compound-Based Ionic Liquids for Chemical Engineering

Ionic liquids (ILs) are salts with melting points below 100°C, often hailed as "designer solvents" due to their tunable physicochemical properties. mdpi.comrsc.org this compound, or benzylammonium, is a key cation in a class of ILs that offers distinct advantages in various chemical engineering applications, from renewable feedstocks to specialized separations.

The synthesis of novel this compound-based ionic liquids often focuses on enhancing specific properties like thermal stability, solvency, and functional performance. Researchers have explored various synthetic routes, including the use of renewable resources. A notable approach involves the use of benzaldehydes derived from depolymerized lignin, such as vanillin (B372448) and syringaldehyde, as renewable feedstocks. frontiersin.org This strategy aligns with green chemistry principles by converting biomass into valuable chemical products. frontiersin.org

For instance, a series of N,N-dialkyl methyl benzylammonium ILs have been synthesized from lignin-derived precursors. frontiersin.org The synthesis can be tailored by altering the N-alkyl chains; for example, new N,N-diethyl and N,N-dipropyl methyl benzylammonium ILs have been produced. frontiersin.org These modifications have a direct impact on the physical properties of the ILs. Extending the N-alkyl chains from methyl to diethyl and dipropyl resulted in a significant decrease in melting points by 75–100 °C compared to their N,N,N-trimethyl benzylammonium counterpart, rendering them liquids at room temperature. frontiersin.org The anion paired with the cation can also be varied, with common choices including acetate, methanesulfonate, and hydroxide (B78521), each imparting different characteristics to the resulting IL. frontiersin.org Another synthetic strategy involves introducing functional groups, such as alkyl carbonates, onto the cation to create task-specific ionic liquids with unique electrochemical properties. fraunhofer.de

Table 1: Examples of Synthesized this compound-Based Ionic Liquids

| Cation Structure | Anion | Precursor Example | Key Finding | Reference |

|---|---|---|---|---|

| N,N,N-Trimethyl benzylammonium | Acetate | Vanillin | Serves as a baseline for comparison. | frontiersin.org |

| N,N-Diethyl methyl benzylammonium | Acetate | Vanillin-derived benzylamine (B48309) | 75–100 °C decrease in melting point compared to the trimethyl analog. | frontiersin.org |

| N,N-Dipropyl methyl benzylammonium | Methanesulfonate | Syringaldehyde | Liquid at room temperature. | frontiersin.org |

Ionic liquids are promising absorbents for anthropogenic emissions like carbon dioxide due to their low volatility and high thermal stability. diva-portal.orgpolito.it The tunability of their structure allows for the design of ILs with high selectivity for CO2. polito.itnih.gov While many studies focus on imidazolium-based ILs, this compound-based structures have shown exceptional potential. frontiersin.org

Research has demonstrated that poly(ionic liquid)s (PILs) featuring the this compound cation exhibit remarkable CO2 absorption capabilities. frontiersin.orgfrontiersin.org A notable example is poly[(p-vinylbenzyl) trimethylammonium hexafluorophosphate], which was found to adsorb up to 77% of its own weight in CO2. frontiersin.org This high capacity is significantly greater than that of many other ionic liquids. frontiersin.org Furthermore, comparative studies have shown that switching the cation from an imidazolium (B1220033) to a benzylammonium moiety in PILs with the same anion can increase the CO2 loading by a factor of three to four. frontiersin.org

The absorption of CO2 in these materials is a physical process, which is advantageous for regeneration, as the captured CO2 can be readily desorbed, allowing the material to be reused over multiple cycles without a loss of performance. frontiersin.org The mechanism of absorption is influenced by the entire structure of the IL. Molecular simulations indicate that CO2 tends to coordinate within the polar domains of ionic liquids. diva-portal.org The choice of anion is also critical, as it significantly influences the gas absorption capacity. rsc.org Generally, ILs with larger non-polar domains tend to absorb greater quantities of gases like CO2 and N2. diva-portal.org

Table 2: CO2 Absorption in Selected Ionic and Poly(ionic) Liquids

| Ionic Liquid (IL) / Poly(ionic liquid) (PIL) | Type | CO2 Absorption/Solubility Highlight | Reference |

|---|---|---|---|

| Poly[(p-vinylbenzyl) trimethylammonium hexafluorophosphate] | This compound PIL | Absorbs 77% (w/w) CO2; Selectivity over N2 of 70:1. | frontiersin.org |

| Imidazolium-based PILs | Imidazolium PIL | Serves as a benchmark for comparison. | frontiersin.org |

| Benzylammonium-based PILs | This compound PIL | 3 to 4 times higher CO2 loading than imidazolium-based PILs with the same anion. | frontiersin.org |

The distinct chemical nature of this compound salts makes them effective in various adsorption and separation technologies beyond gas capture. Their applications range from environmental remediation to the purification of chemical products.

One significant application is in the modification of adsorbent materials. For example, alkyl dimethyl benzyl ammonium chloride has been used to modify green clay to create organoclays. rsc.org These modified clays (B1170129) show a high capacity for adsorbing oil from oil-water emulsions, making them useful for treating industrial wastewater. rsc.org The incorporation of the benzylammonium salt into the clay structure increases its basal spacing and enhances its affinity for oil products. rsc.org

In the field of hydrometallurgy, specific this compound salts are used as extraction agents in liquid-liquid separation processes. Benzyldimethyldodecylammonium nitrate (B79036) and benzyltrioctylammonium nitrate have been successfully employed for the selective extraction of Americium(III) from aqueous nitrate solutions containing lanthanides. The significant difference in distribution coefficients allows for the effective separation of these elements, which is crucial in nuclear fuel reprocessing.

Furthermore, ionic liquids containing the this compound cation are integral to separation processes in biorefineries. After the conversion of biomass into chemical intermediates like 5-hydroxymethylfurfural (B1680220) (HMF) in an ionic liquid medium, an ion exclusion adsorption process can be used for separation. This process involves diluting the reaction mixture and passing it through an adsorption column to separate the product from the ionic liquid and unreacted sugars, allowing for the recovery and reuse of the valuable IL.

Table 3: Applications of this compound in Separation Technologies

| This compound Compound | Separation Process | Application | Mechanism | Reference |

|---|---|---|---|---|

| Alkyl dimethyl benzyl ammonium chloride | Adsorption | Oil-water separation | Modification of clay to form an organoclay adsorbent. | rsc.org |

| Benzyldimethyldodecylammonium nitrate | Solvent Extraction | Separation of Am(III) from lanthanides | Forms a R4NAm(NO3)4 associate that is extracted into the organic phase. | |

| Benzyltrioctylammonium nitrate | Solvent Extraction | Separation of Am(III) from lanthanides | Forms an extractable associate with Americium(III). |

Applications in Gas Absorption (e.g., Carbon Dioxide Capture)

Integration into Supramolecular Assemblies and Functional Materials

The this compound cation is a valuable building block in supramolecular chemistry, where non-covalent interactions are used to construct large, well-organized structures. Its ability to participate in hydrogen bonding and π-π stacking interactions makes it an ideal "guest" component for integration into functional materials.

Supramolecular polymers are formed by linking monomers through reversible, non-covalent bonds. The this compound cation, particularly as a dibenzylammonium salt, is a classic guest for macrocyclic hosts like crown ethers, forming the basis for such polymers. nih.gov These systems can be designed to be "smart" materials that respond to external stimuli. nih.gov

A prime example is the construction of multi-stimuli responsive supramolecular polymers. These can be fabricated from heteroditopic macromonomers that have a poly(ε-caprolactone) (PCL) chain with a benzo-21-crown-7 (B12120596) host unit at one end and a secondary ammonium salt guest moiety at the other. The reversible host-guest complexation leads to the formation of a polymer that can be disassembled by changes in temperature or by the addition of specific cations or anions, demonstrating chemical and thermal responsiveness. Similarly, supramolecular hydrogels have been created using host polymers, such as poly(methyl methacrylate) with pendant dibenzo crown-8 groups, which cross-link in the presence of a dibenzylammonium salt guest. nih.gov These hydrogels can undergo sol-gel transitions in response to environmental cues. nih.gov

The molecular recognition between this compound cations and macrocyclic hosts is a cornerstone of host-guest chemistry. The primary interactions driving the formation of these complexes are the hydrogen bonds between the ammonium protons (N⁺-H) and the ether oxygen atoms of the crown ether. Additional stability is often gained through electrostatic and cation-π interactions.

The strength of this binding is dependent on the compatibility between the size of the guest and the cavity of the crown ether host. For example, the binding affinity of benzylammonium chloride to crown ethers in methanol (B129727) increases significantly as the crown ether cavity becomes larger and more accommodating, moving from 12-crown-4 (B1663920) to 18-crown-6. The complexation of dibenzylammonium ions with dibenzo-24-crown-8 (B80794) is a well-studied example that leads to the formation of structures known as pseudorotaxanes.

Beyond crown ethers, other receptors are used. Tetralactam macrocycles with amphiphilic cavities are particularly effective hosts for trimethylbenzylammonium salts. polito.it The binding is driven by the hydrophobic effect in water, with the guest's benzyl group engaging in favorable aromatic stacking with the host's anthracene (B1667546) sidewalls. polito.it Calixarenes functionalized with pendant benzylammonium groups have also been designed as receptors for recognizing proteins. This host-guest chemistry is a powerful tool for creating sensors and other functional molecular systems. diva-portal.org

Table 4: Binding Constants for this compound Guests with Crown Ether Hosts

| Guest | Host | Solvent | log K | Reference |

|---|---|---|---|---|

| Benzylammonium chloride | 12-crown-4 | Methanol | 0.80 | |

| Benzylammonium chloride | 15-crown-5 | Methanol | 2.74 |

Construction of Supramolecular Polymers and Responsive Systems

Role in Polymer Chemistry as Curing Accelerators and in Membrane Formation

This compound compounds, particularly quaternary ammonium salts such as benzyltrimethylammonium (B79724) chloride (BTMAC) and benzyltriethylammonium chloride (BTEAC), serve significant roles in polymer chemistry. They function as effective curing accelerators for various polymer systems, including powder coatings and epoxy resins. koyonchem.comgneebio.comchemicalbook.com In epoxy resin formulations, these compounds act as catalysts to facilitate and speed up the curing process. daryatamin.comjustia.com For instance, BTEAC is a well-known promoter used in liquid epoxy resin systems that are cured with anhydrides, which is a common setup for applications like filament winding. google.com The catalytic action of these salts often involves functioning as a phase transfer catalyst, which enhances the reactivity between the components in the polymer matrix. koyonchem.comchemicalbook.com This acceleration is crucial for reducing curing times and temperatures, thereby improving the efficiency and cost-effectiveness of manufacturing processes for materials like epoxy vinyl ester resins and other thermosets. doi.orggoogle.commdpi.comresearchgate.net

In the realm of membrane science, this compound moieties are integral to the development of high-performance anion exchange membranes (AEMs). These membranes are critical components in electrochemical devices such as fuel cells. The benzyl-substituted quaternary ammonium groups are chemically attached to polymer backbones, such as poly(phenylene oxide) or poly(vinylidene fluoride), to create fixed cationic sites. rsc.orgacs.org These sites are essential for facilitating the transport of anions, like hydroxide ions, across the membrane. acs.org The structure and stability of the cation have a significant impact on the membrane's performance. Research indicates that while benzyl-substituted cations are widely used, their stability in alkaline environments is a critical factor for the longevity of the membrane. rsc.orgacs.org The degradation of these functional groups can occur through mechanisms like nucleophilic substitution. acs.orgrsc.org Consequently, much research is focused on optimizing the molecular design of these functionalized polymers to enhance both ionic conductivity and chemical stability for advanced AEM applications. rsc.orgrsc.org

| This compound Compound | Polymer System | Function | Noteworthy Application |

| Benzyltrimethylammonium chloride (BTMAC) | Epoxy Resins, Powder Coatings | Curing Accelerator, Phase Transfer Catalyst koyonchem.comdaryatamin.com | Accelerates polymerization in fine chemical synthesis koyonchem.com |

| Benzyltriethylammonium chloride (BTEAC) | Epoxy Resins (Anhydride-cured), Epoxy Vinyl Ester Resins | Curing Accelerator/Promoter chemicalbook.comgoogle.comgoogle.com | Filament winding of liquid epoxy resin tubes google.com |

| Vinyl benzyl trimethylammonium chloride | Poly(vinylidene fluoride) copolymer | Anion Exchange Membrane (AEM) formation acs.org | Fuel cell applications acs.org |

| Benzyl-substituted quaternary ammonium groups | Poly(phenylene oxide) | Anion Exchange Membrane (AEM) formation rsc.org | High-performance AEMs with enhanced conductivity rsc.org |

Modification of Clay Minerals and Other Inorganic Substrates via Intercalation

This compound salts are widely employed in the modification of layered inorganic materials, most notably clay minerals like montmorillonite (B579905) and kaolinite (B1170537). koyonchem.comdoi.orgresearchgate.net This process, known as intercalation, transforms the naturally hydrophilic surface of the clay into a hydrophobic or organophilic one, creating materials referred to as organoclays. researchgate.netacademie-sciences.fr The modification is typically achieved through an ion-exchange process where the inorganic cations present in the interlayer space of the clay (such as Na⁺ or Ca²⁺) are replaced by the organic this compound cations. academie-sciences.frmst.edu

The intercalation of these bulky organic cations forces the silicate (B1173343) layers of the clay to separate, leading to an increase in the interlayer distance, or basal spacing. conicet.gov.arresearchgate.net This expansion can be readily observed and quantified using X-ray diffraction (XRD) analysis. researchgate.netscielo.br For example, studies have shown that modifying kaolinite clay with benzyltriethylammonium chloride increases its basal spacing (d-spacing). researchgate.net Similarly, montmorillonite intercalated with benzyltrimethylammonium or benzyltriethylammonium cations exhibits an expanded interlayer space. scielo.brcambridge.org

This structural modification is critical for enhancing the compatibility between the inorganic clay and organic polymer matrices in the production of polymer-clay nanocomposites. dergipark.org.tr The resulting organoclays also exhibit a high affinity for adsorbing organic compounds, making them useful for environmental remediation applications, such as the removal of pollutants from water. researchgate.netmdpi.comappliedmineralogy.com The effectiveness of the organoclay as an adsorbent can be influenced by specific interactions, such as π-π interactions between the benzyl ring of the intercalated cation and aromatic contaminants. appliedmineralogy.com

| Clay Mineral | This compound Modifier | Original Basal Spacing (d₀₀₁) (Å) | Modified Basal Spacing (d₀₀₁) (Å) | Reference |

| Kaolinite | Benzyltriethylammonium chloride (BTEA-Cl) | 7.12 | 7.20 - 7.34 | researchgate.net |

| Montmorillonite (Na⁺-MMT) | Benzyltrimethylammonium | ~11.18 | ~11.18 (Monolayer arrangement) | scielo.br |

| Montmorillonite (Na⁺-MMT) | Benzyltriethylammonium | ~11.18 | ~11.18 (Monolayer arrangement) | scielo.br |

Vii. Advanced Spectroscopic and Analytical Methodologies for Studying Phenylmethyl Azanium

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Analysis